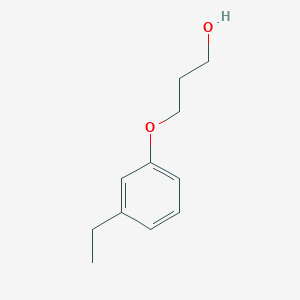

3-(3-Ethylphenoxy)propan-1-OL

描述

Structural Classification within Phenoxy-Propanol Derivatives

3-(3-Ethylphenoxy)propan-1-ol belongs to the class of phenoxy-propanol derivatives. These are characterized by a propanol (B110389) backbone—a three-carbon chain with a hydroxyl (-OH) group—and a phenoxy group, which consists of a phenyl ring attached to an oxygen atom. In this specific molecule, the hydroxyl group is at the first carbon of the propane (B168953) chain, and the phenoxy group is attached to the third carbon. Furthermore, an ethyl group (-CH₂CH₃) is substituted at the meta-position (position 3) of the phenyl ring.

The presence of both an ether linkage (R-O-R') and a primary alcohol (-CH₂OH) makes it a bifunctional compound. purdue.edulumenlearning.com This dual functionality is a key determinant of its chemical properties and reactivity. The ether group is generally unreactive, while the hydroxyl group can participate in a variety of chemical reactions. britannica.com

Strategic Importance of Ether-Alcohol Motifs in Contemporary Organic Synthesis

The combination of ether and alcohol functionalities within a single molecule, known as an ether-alcohol motif, is of significant strategic importance in modern organic synthesis. This structural arrangement is found in a wide array of biologically active compounds and functional materials.

In medicinal chemistry, the ether-alcohol motif is a common feature in many pharmaceutical compounds. ontosight.ainih.gov The oxygen atoms in both the ether and alcohol groups can act as hydrogen bond acceptors, which can be crucial for binding to biological targets like enzymes and receptors. purdue.edu The lipophilic aryl group and the more hydrophilic alcohol group create an amphipathic character, which can be important for a molecule's pharmacokinetic profile.

Historical Perspective on the Development and Utility of Aryloxyalkanol Architectures

The broader class of compounds to which this compound belongs, aryloxyalkanols, has a significant history in chemical research and development. Early investigations into these structures were often driven by the search for new biologically active agents.

In the mid-20th century, research into aryloxyalkanol derivatives led to the discovery of various compounds with applications as herbicides and pesticides. epa.gov For example, phenoxyacetic acid derivatives were among the first selective herbicides developed. nih.gov This early work established the importance of the aryloxyalkanol scaffold in interacting with biological systems.

Later, the focus expanded into medicinal chemistry, with the development of numerous drugs based on this architecture. A prominent example is the class of beta-blockers, many of which are aryloxypropanolamine derivatives. These compounds, which are structurally related to this compound, have had a major impact on the treatment of cardiovascular diseases. researchgate.net The synthesis and modification of the aryloxyalkanol backbone have been a continuous area of research, aiming to improve potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net The development of synthetic routes to access these molecules, such as the Williamson ether synthesis, has been a fundamental aspect of their history. acs.org

Compound Data Tables

The following tables provide a summary of the key properties of this compound and a list of related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol nih.gov |

| IUPAC Name | This compound |

| Class | Phenoxy-propanol derivative |

| Functional Groups | Ether, Primary Alcohol |

Structure

3D Structure

属性

CAS 编号 |

939381-29-0 |

|---|---|

分子式 |

C11H16O2 |

分子量 |

180.24 g/mol |

IUPAC 名称 |

3-(3-ethylphenoxy)propan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |

InChI 键 |

VPAIRMMAQDLQLF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC=C1)OCCCO |

产品来源 |

United States |

Advanced Synthetic Strategies for 3 3 Ethylphenoxy Propan 1 Ol

Regioselective and Chemoselective Etherification Approaches

The formation of the ether bond is a critical step in the synthesis of 3-(3-Ethylphenoxy)propan-1-ol. This requires the selective reaction between the hydroxyl group of 3-ethylphenol (B1664133) and a three-carbon synthon.

Optimized Williamson Ether Synthesis Protocols for Phenoxy-Propanol Formation

The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of 3-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile.

The phenoxide ion is typically generated by treating 3-ethylphenol with a strong base like sodium hydride (NaH). libretexts.org The resulting 3-ethylphenoxide then undergoes a nucleophilic substitution reaction (SN2) with a suitable three-carbon electrophile, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol. masterorganicchemistry.comvaia.com The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.com

Key aspects of an optimized protocol include:

Base Selection: The choice of base is crucial to ensure complete deprotonation of the phenol (B47542) without causing side reactions. Sodium hydride is often preferred for its high reactivity. libretexts.org

Solvent: Aprotic polar solvents are ideal as they solvate the cation of the base, leaving the alkoxide free to act as a nucleophile. byjus.com

Temperature Control: The reaction temperature is typically maintained between 50-100 °C to achieve a reasonable reaction rate. byjus.com

Table 1: Parameters for Optimized Williamson Ether Synthesis

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong base, ensures complete phenoxide formation. libretexts.org |

| Electrophile | 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol) | Primary halide favors the SN2 mechanism. masterorganicchemistry.com |

| Solvent | N,N-dimethylformamide (DMF) or Acetonitrile | Polar aprotic, facilitates SN2 reaction. byjus.com |

| Temperature | 50-100 °C | Balances reaction rate and minimizes side reactions. byjus.com |

Controlled Ring-Opening Reactions of Epoxides with Phenols in Aryloxyalkanol Synthesis

An alternative and highly regioselective method for forming the ether linkage is the ring-opening of an epoxide. jsynthchem.compressbooks.pub In this approach, 3-ethylphenol attacks an epoxide, such as epichlorohydrin (B41342) or 1,2-epoxypropane, leading to the formation of an aryloxyalkanol.

The reaction can be catalyzed by either an acid or a base. pressbooks.pub In a basic medium, the phenoxide ion, generated by a base, attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion. pressbooks.pub This approach is highly regioselective. For instance, the reaction of 3-ethylphenoxide with 1,2-epoxypropane would predominantly yield 1-(3-ethylphenoxy)propan-2-ol. To obtain the desired propan-1-ol isomer, a different starting epoxide, such as 3-phenoxypropylene oxide, could be employed, though this adds complexity to the synthesis.

Cesium carbonate has been shown to be an effective catalyst for the ring-opening of epoxides with phenols, simplifying the process and allowing for scalability. arkat-usa.org

Methodologies for the Construction of the Propan-1-ol Side Chain

The formation of the propan-1-ol side chain can be achieved through the reduction of precursor molecules containing a carbonyl or carboxylic acid functionality.

Selective Reduction Pathways of Carboxylic Acid Derivatives or Aldehyde Precursors

A common strategy involves the reduction of a carboxylic acid or an aldehyde precursor. For example, 3-phenoxypropanoic acid or 3-phenoxypropanal (B2668125) can be reduced to this compound.

Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and aldehydes to primary alcohols. However, its high reactivity requires careful handling. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, suitable for the reduction of aldehydes but generally not carboxylic acids.

A more recent and selective method for the reduction of carboxylic acids to alcohols utilizes samarium(II) iodide (SmI₂) in the presence of water and an amine. amazonaws.comsci-hub.st This system offers high chemoselectivity and proceeds under mild conditions.

Table 2: Reducing Agents for Alcohol Synthesis

| Precursor | Reducing Agent | Product | Notes |

| 3-(3-Ethylphenoxy)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Powerful, non-selective reducing agent. |

| 3-(3-Ethylphenoxy)propanal | Sodium Borohydride (NaBH₄) | This compound | Milder, more selective for aldehydes. |

| 3-(3-Ethylphenoxy)propanoic acid | Samarium(II) Iodide (SmI₂)/H₂O/Et₃N | This compound | Mild and highly selective. amazonaws.comsci-hub.st |

Applications of Catalytic Hydrogenation in Alcohol Formation

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. google.com This method involves the use of a metal catalyst, such as nickel, palladium, or platinum, in the presence of hydrogen gas. google.com

For the synthesis of this compound, a precursor like 3-(3-ethylphenoxy)propanal or an unsaturated analog like 3-(3-ethylphenoxy)propenal could be subjected to catalytic hydrogenation. The reaction is typically carried out under elevated hydrogen pressure and temperature. google.com The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the carbonyl group without affecting the aromatic ring. For instance, Raney nickel is a common catalyst for such transformations.

Multi-Step Synthesis Design and Optimization for this compound

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization to maximize yield and purity. youtube.comyoutube.comlibretexts.org A typical synthetic route might involve:

Ether Formation: Reaction of 3-ethylphenol with a suitable three-carbon synthon (e.g., an allyl halide) via Williamson ether synthesis to form an intermediate like 3-(allyloxy)-1-ethylbenzene. youtube.com

Functional Group Transformation: Conversion of the terminal alkene of the allyl group into a primary alcohol. This can be achieved through a two-step hydroboration-oxidation reaction, which provides the anti-Markovnikov alcohol, or through ozonolysis followed by reduction.

Optimization of a multi-step synthesis involves several considerations:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Reagent and Catalyst Selection: Utilizing cost-effective and environmentally benign reagents and catalysts.

Purification: Developing efficient purification methods at each stage to ensure the high purity of the final product.

By carefully selecting and optimizing each step, the synthesis of this compound can be achieved in an efficient and scalable manner.

Strategies for Yield Maximization and Purity Enhancement

Optimizing the synthesis of this compound involves strategies aimed at increasing the reaction yield and ensuring high purity of the final product. Key considerations include the choice of starting materials, reaction conditions, and purification techniques.

A common synthetic route involves the reaction of 3-ethylphenol with a suitable three-carbon building block, such as 1-chloro-3-hydroxypropane or epichlorohydrin. The Williamson ether synthesis is a foundational method where 3-ethylphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an appropriate halo-alcohol. To maximize the yield, careful control of reaction parameters like temperature, reaction time, and stoichiometry is crucial.

For instance, a general approach to synthesizing similar phenoxypropanolamines involves reacting a substituted phenol with epichlorohydrin in the presence of a base, followed by reaction with an amine. researchgate.net To enhance purity, purification of intermediates at each step is often necessary. Recrystallization is a powerful technique for purifying solid products. For example, a method for preparing high-purity sarpogrelate (B137540) hydrochloride, a related phenoxypropanol derivative, involves recrystallization from butanone to achieve a purity of over 99.9% and yields exceeding 90%. google.com The choice of solvent for recrystallization is critical and can significantly impact the final purity. google.com

Another strategy to improve yield and purity is the use of protective groups. For example, in the synthesis of metoprolol, a related β-blocker, an acetoxy group can be used to protect a hydroxyl group during an amination reaction. epo.org This protecting group is then removed in a subsequent step to yield the desired product. epo.org

Furthermore, process optimization can involve exploring different reaction conditions. For example, heating the reaction mixture in an autoclave at elevated temperatures can significantly reduce reaction times. epo.org The use of an inert atmosphere, such as nitrogen, can prevent side reactions and improve the purity of the product. chemicalbook.com

Table 1: Strategies for Yield Maximization and Purity Enhancement

| Strategy | Description | Potential Impact |

| Optimized Reaction Conditions | Fine-tuning of temperature, pressure, and reaction time. | Increased reaction rate and conversion, minimizing side product formation. |

| Stoichiometric Control | Precise control of the molar ratios of reactants. | Maximizes the consumption of the limiting reagent and reduces unreacted starting materials. |

| Purification Techniques | Use of methods like recrystallization, chromatography, and distillation. | Removal of impurities to achieve high product purity. google.com |

| Use of Protecting Groups | Temporary modification of functional groups to prevent unwanted reactions. | Enhances selectivity and overall yield of the desired product. epo.org |

| Inert Atmosphere | Conducting reactions under an inert gas like nitrogen or argon. | Prevents oxidation and other undesirable side reactions. chemicalbook.com |

Evaluation of Specific Catalytic Systems in Enhancing Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of this compound and its derivatives, various catalytic systems have been explored to enhance efficiency.

Phase-transfer catalysts (PTCs) are often employed in Williamson ether synthesis to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are common PTCs that can significantly improve the reaction rate and yield.

Heteropolyacids (HPAs) and related polyoxometalates (POMs) have emerged as highly efficient and environmentally friendly catalysts for a variety of organic transformations. sciopen.com These catalysts possess tunable acidity and redox properties, making them suitable for reactions such as ether synthesis and alcohol oxidation. sciopen.comnih.gov For instance, proline-based heteropolyoxometalates have demonstrated excellent catalytic activity in the selective oxidation of primary alcohols to carboxylic acids. nih.gov This suggests their potential application in synthesizing derivatives of this compound where the alcohol functionality is further oxidized.

Transition metal catalysts are also widely used. For example, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions, which could be relevant in synthetic routes involving the reduction of other functional groups. epo.org Copper(I) complexes have been shown to be effective catalysts in the enantioselective synthesis of propargylamines, highlighting the potential of copper-based systems in related synthetic transformations. organic-chemistry.org

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For example, in the synthesis of β-blockers, lipase (B570770) B from Candida antarctica (CALB) has been used as a biocatalyst for the kinetic resolution of halohydrin intermediates, demonstrating the power of enzymatic catalysis in achieving high enantioselectivity. mdpi.com

Table 2: Evaluation of Specific Catalytic Systems

| Catalytic System | Type of Reaction | Advantages |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Williamson Ether Synthesis | Facilitates reaction between different phases, increases reaction rate. |

| Heteropolyacids (HPAs) and Polyoxometalates (POMs) | Ether Synthesis, Oxidation | Tunable acidity, high thermal stability, environmentally friendly. sciopen.comnih.gov |

| Transition Metal Catalysts (e.g., Pd/C, Cu(I) complexes) | Hydrogenation, Asymmetric Synthesis | High efficiency, selectivity, and applicability in various transformations. epo.orgorganic-chemistry.org |

| Enzymatic Catalysts (e.g., Lipases) | Kinetic Resolution | High enantioselectivity, mild reaction conditions. mdpi.com |

| Chiral Phosphonium Salts | Asymmetric Synthesis | Can induce high stereocontrol in cyclization reactions. rsc.orgnih.gov |

Enantioselective Synthesis and Kinetic Resolution Techniques for Chiral Analogues

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological effects. Therefore, the development of methods for the enantioselective synthesis of chiral analogues of this compound is of significant interest.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. hilarispublisher.com This can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials. hilarispublisher.com For example, the Sharpless asymmetric epoxidation is a well-established method for producing chiral epoxides, which can be valuable intermediates in the synthesis of chiral propanols. hilarispublisher.com Asymmetric hydrogenation using chiral transition metal catalysts is another powerful technique for producing enantiomerically enriched alcohols. hilarispublisher.com

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly effective method, often employing lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com For instance, lipase B from Candida antarctica (CALB) has been successfully used in the kinetic resolution of a chlorohydrin precursor to the β-blocker (S)-betaxolol. mdpi.com

Dynamic kinetic resolution (DKR) is an advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a potential yield of up to 100%. unipd.it

The choice between enantioselective synthesis and kinetic resolution depends on various factors, including the availability of chiral starting materials, the efficiency of the chiral catalyst or reagent, and the desired enantiomeric excess (ee) of the final product. unipd.it

Table 3: Comparison of Enantioselective Strategies

| Technique | Principle | Maximum Theoretical Yield of Desired Enantiomer | Key Features |

| Enantioselective Synthesis | Direct formation of a single enantiomer from a prochiral substrate using a chiral influence. | 100% | Avoids resolution steps, can be highly efficient. hilarispublisher.com |

| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral reagent or catalyst. wikipedia.org | 50% | Useful for separating existing racemic mixtures. wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the unreacted enantiomer. princeton.edu | 100% | Overcomes the 50% yield limitation of standard kinetic resolution. unipd.it |

Chemical Reactivity and Mechanistic Investigations of 3 3 Ethylphenoxy Propan 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group in 3-(3-Ethylphenoxy)propan-1-ol is a versatile functional handle that can undergo a range of transformations, including oxidation, esterification, and conversion to ethers and alkyl halides.

Selective Oxidation to Corresponding Carbonyl Compounds and Carboxylic Acids

The oxidation of the primary alcohol moiety in this compound can yield either the corresponding aldehyde, 3-(3-ethylphenoxy)propanal, or the carboxylic acid, 3-(3-ethylphenoxy)propanoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgbyjus.com

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. To prevent over-oxidation to the carboxylic acid, the reaction is often carried out at room temperature and the aldehyde is isolated promptly. libretexts.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in an alkaline solution, or chromic acid (H₂CrO₄), often generated in situ from a chromium(VI) salt and a strong acid. doubtnut.comd-nb.infonih.gov Heating the reaction mixture under reflux conditions typically ensures the full conversion of the alcohol to the carboxylic acid. byjus.com

| Transformation | Reagent(s) | Product | Typical Conditions |

| Selective Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-(3-Ethylphenoxy)propanal | Dichloromethane (CH₂Cl₂), Room Temperature |

| Complete Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), NaOH | 3-(3-Ethylphenoxy)propanoic acid | Water, Heat (Reflux) |

Esterification and Transesterification Reactions

The primary alcohol of this compound can react with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). chemguide.co.ukolabs.edu.in The reaction is reversible and is typically driven to completion by removing water as it is formed.

Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more rapid and often irreversible esterification. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). byjus.com

Transesterification, the conversion of one ester to another, can also be achieved by reacting this compound with an existing ester in the presence of an acid or base catalyst.

| Reactant | Reagent(s) | Product Example | Catalyst |

| Acetic Acid | This compound | 3-(3-Ethylphenoxy)propyl acetate | Conc. H₂SO₄ |

| Acetyl Chloride | This compound | 3-(3-Ethylphenoxy)propyl acetate | Pyridine |

| Acetic Anhydride | This compound | 3-(3-Ethylphenoxy)propyl acetate | None or Acid/Base |

Preparation of Ethers and Alkyl Halides from the Alcohol Moiety

The hydroxyl group of this compound can be converted into an ether linkage through the Williamson ether synthesis. libretexts.orgbyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form a new ether.

Conversion of the primary alcohol to an alkyl halide can be accomplished using various reagents. byjus.comlibretexts.orgmasterorganicchemistry.com For the synthesis of the corresponding alkyl chloride, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used. The analogous alkyl bromide can be prepared using phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid. google.com These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. masterorganicchemistry.com

| Desired Product | Reagent(s) | Reaction Name/Type |

| 3-(3-Ethylphenoxy)propyl methyl ether | 1. Sodium Hydride (NaH) 2. Methyl iodide (CH₃I) | Williamson Ether Synthesis |

| 1-Chloro-3-(3-ethylphenoxy)propane | Thionyl chloride (SOCl₂) | Nucleophilic Substitution |

| 1-Bromo-3-(3-ethylphenoxy)propane | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution |

Reactivity and Stability of the Ether Linkage

The ether bond in this compound, which connects the propyl chain to the ethylphenyl group, is generally stable under many reaction conditions. However, it can be cleaved under specific and often harsh conditions.

Assessment of Hydrolytic and Solvolytic Stability

The ether linkage in this compound is generally resistant to hydrolysis and solvolysis under neutral and basic conditions. Ethers are known for their chemical inertness, which makes them good solvents for many reactions. longdom.org The stability of the ether bond can be attributed to the lack of a good leaving group. The C-O bond is strong, and the alkoxide or phenoxide that would need to be displaced are strong bases and therefore poor leaving groups.

However, under strongly acidic conditions, the ether oxygen can be protonated, which turns the adjacent alkyl or aryl group into a better leaving group, making the ether susceptible to cleavage. The stability of the ether bond is therefore pH-dependent, with increased lability at low pH.

Development of Selective Ether Cleavage Methodologies

The cleavage of the ether bond in this compound typically requires strong acids, most commonly hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgopenstax.org The reaction proceeds via nucleophilic substitution, where the halide ion acts as the nucleophile.

The mechanism of cleavage can be either Sₙ1 or Sₙ2, depending on the nature of the groups attached to the ether oxygen. For an aryl-alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and partial double bond character. The products of the cleavage with HBr would therefore be 3-ethylphenol (B1664133) and 1,3-dibromopropane (B121459) (assuming the primary alcohol is also converted to a bromide).

Selective cleavage methodologies often rely on the choice of reagents and reaction conditions to target specific ether bonds in more complex molecules. For a molecule like this compound, the cleavage is regioselective, favoring the breaking of the bond between the propanol (B110389) side chain and the oxygen atom.

Chemical Modifications of the Ethylphenoxy Moiety

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the presence of two electron-donating groups: the alkoxy group (-O-propanol) and the ethyl group (-CH₂CH₃). masterorganicchemistry.comnumberanalytics.comwikipedia.org Both of these substituents are known to be ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orgshaalaa.comlibretexts.orglibretexts.org

In the case of this compound, the directing effects of the two groups must be considered in concert. The alkoxy group is a strongly activating and ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. masterorganicchemistry.comshaalaa.comlibretexts.org The ethyl group is a weakly activating group that directs ortho and para through an inductive effect. numberanalytics.comlibretexts.org

The positions on the aromatic ring are numbered as follows:

Advanced Spectroscopic and Analytical Characterization of 3 3 Ethylphenoxy Propan 1 Ol

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of 3-(3-Ethylphenoxy)propan-1-ol, enabling its separation from impurities and its quantification in various matrices.

Gas chromatography is a powerful tool for assessing the purity of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Purity Assessment: GC is frequently employed to determine the purity of synthesized this compound. A high-purity sample will ideally exhibit a single, sharp peak in the resulting chromatogram. libretexts.org The presence of additional peaks indicates impurities, which could include starting materials, byproducts, or residual solvents from the synthesis process. For instance, commercial phenoxypropanol products are often specified to have a purity of greater than 95.0% as determined by GC. atamankimya.comaliyuncs.com The relative area of each peak in the chromatogram corresponds to the proportion of that component in the mixture, allowing for a quantitative assessment of purity. libretexts.org

Component Analysis: In a reaction mixture, GC can identify and quantify the individual components, including the desired product, unreacted starting materials (e.g., 3-ethylphenol (B1664133) and 1-chloro-3-propanol), and any side products. This is crucial for optimizing reaction conditions to maximize the yield of this compound. Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical method, as it allows for the identification of unknown peaks based on their mass spectra. semanticscholar.org

A typical GC method for analyzing phenoxypropanol derivatives would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Injector: Split/splitless injector at a high temperature to ensure rapid volatilization of the sample.

Oven Program: A temperature gradient program, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with a range of boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 1: Illustrative GC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector (FID) Temp | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1 mL/min |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comphenomenex.com It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. openaccessjournals.com In the context of this compound, HPLC is invaluable for monitoring the progress of its synthesis and for analyzing complex reaction mixtures. chromatographytoday.comnih.gov

Analysis of Reaction Mixtures: The synthesis of ethers like this compound can result in a complex mixture of products and starting materials. HPLC, particularly reversed-phase HPLC, can effectively separate these components based on their polarity. nih.gov A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation of compounds with varying polarities. nih.gov

Quantification: Using a UV detector, the concentration of this compound in a sample can be accurately determined by comparing its peak area to a calibration curve generated from standards of known concentration. phenomenex.com This is essential for determining the yield of a reaction and for quality control purposes. The analysis of aromatic alcohols and other aromatic compounds is a common application of HPLC. helixchrom.com The separation of aromatic compounds can be optimized by careful selection of the stationary phase and mobile phase composition. researchgate.net For instance, different stationary phases like pentafluorophenyl (PFP) or amino-propylsilane can offer unique selectivities for aromatic compounds. helixchrom.comresearchgate.net

Table 2: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 30% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 270 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the propanol (B110389) chain, and the ethyl group protons.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. docbrown.info The substitution pattern on the ring will lead to a specific splitting pattern. For a 3-substituted (meta) pattern, one would expect to see a singlet-like signal, a doublet, a triplet, and another doublet.

Phenoxy Protons (-O-CH₂-): The two protons on the carbon adjacent to the phenoxy oxygen will be deshielded and appear as a triplet around δ 4.0-4.5 ppm. libretexts.org

Propanol Chain Protons (-CH₂-CH₂-OH): The central methylene (B1212753) group of the propanol chain will appear as a multiplet (likely a pentet or sextet) in the region of δ 1.9-2.2 ppm.

Hydroxymethyl Protons (-CH₂-OH): The two protons on the carbon bearing the hydroxyl group will appear as a triplet around δ 3.6-3.8 ppm. The proton of the hydroxyl group itself (-OH) will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Ethyl Group Protons (-CH₂-CH₃): The methylene protons of the ethyl group will be a quartet around δ 2.6 ppm, and the methyl protons will be a triplet around δ 1.2 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.3 | Multiplet |

| -O-CH₂- | ~ 4.1 | Triplet |

| -CH₂- (central) | ~ 2.0 | Multiplet |

| -CH₂-OH | ~ 3.7 | Triplet |

| -OH | Variable | Broad Singlet |

| Ar-CH₂-CH₃ | ~ 2.6 | Quartet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (ipso-carbon) will be the most downfield, typically around δ 158-160 ppm. hw.ac.uk The other aromatic carbons will have chemical shifts influenced by the position of the ethyl and phenoxypropyl substituents.

Phenoxy Carbon (-O-CH₂-): The carbon atom bonded to the phenoxy oxygen will appear in the range of δ 65-70 ppm. libretexts.org

Propanol Chain Carbons: The central carbon of the propanol chain will be found around δ 30-35 ppm, and the carbon bearing the hydroxyl group will be in the region of δ 60-65 ppm.

Ethyl Group Carbons: The methylene carbon of the ethyl group will resonate around δ 28-30 ppm, and the methyl carbon will be the most upfield, around δ 15 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) analysis is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the ipso-carbon of the benzene ring) will be absent. This information is crucial for unambiguous assignment of the carbon signals.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-O (Aromatic) | ~ 159 | Absent |

| C-Et (Aromatic) | ~ 145 | Absent |

| Aromatic CH | 112 - 130 | Positive |

| -O-CH₂- | ~ 67 | Negative |

| -CH₂- (central) | ~ 32 | Negative |

| -CH₂-OH | ~ 61 | Negative |

| Ar-CH₂-CH₃ | ~ 29 | Negative |

For a definitive structural confirmation, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. magritek.com For this compound, COSY would show correlations between the adjacent protons in the propanol chain and within the ethyl group. It would also help in assigning the complex splitting patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons of the -O-CH₂- group and the ipso-carbon of the benzene ring, confirming the ether linkage. It would also show correlations between the aromatic protons and the carbons of the ethyl group, confirming its position on the ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific structural components: the hydroxyl group, the ether linkage, the aromatic ring, and the aliphatic chain.

Key functional groups and their expected absorption ranges are:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. docbrown.info

C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic ring are typically observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The ethyl and propyl groups will show C-H stretching absorptions in the range of 3000-2850 cm⁻¹.

C-O Stretch (Alcohol): A distinct C-O stretching vibration for the primary alcohol is expected around 1050 cm⁻¹.

C-O Stretch (Ether): The aryl-alkyl ether linkage will produce a characteristic C-O stretching band, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Bending: The presence of the benzene ring will also give rise to characteristic C=C bending vibrations in the fingerprint region (below 1500 cm⁻¹). savemyexams.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretch | 3500-3200 | Strong, Broad |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium to Strong |

| Aryl-Alkyl Ether (C-O) | Stretch | 1250-1000 | Strong |

| Primary Alcohol (C-O) | Stretch | ~1050 | Medium to Strong |

| Aromatic C=C | Bend | <1500 | Variable |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 180. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-O bond: Breakage of the bond between the propanol side chain and the phenoxy group.

Loss of water: Dehydration of the alcohol can lead to a fragment ion at m/z 162.

Benzylic cleavage: Cleavage at the bond adjacent to the aromatic ring.

Fragmentation of the alkyl chain: Various cleavages along the ethyl and propyl chains.

The base peak, the most intense peak in the spectrum, would correspond to the most stable fragment ion formed during ionization.

UV-Visible Spectroscopy for Chromophore Analysis and Reaction Kinetics Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. ijnrd.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The primary chromophore in this compound is the substituted benzene ring.

The UV spectrum is expected to show absorption bands characteristic of the phenoxy group. The position and intensity of these bands can be influenced by the solvent used and the substitution on the aromatic ring. ijnrd.org This technique can be employed to determine the concentration of the compound in a solution using the Beer-Lambert law. ijnrd.org Furthermore, UV-Visible spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving the synthesis or transformation of this compound by tracking the change in absorbance at a specific wavelength over time. ijnrd.org

Other Advanced Spectroscopic and Analytical Techniques

Beyond the core techniques of IR, MS, and UV-Vis, a more comprehensive characterization of this compound would involve other advanced analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would indicate the number of unique carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to determine the purity of a sample of this compound. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer, it can also be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating and identifying volatile compounds and would be suitable for analyzing this compound.

These advanced techniques, in conjunction with IR, MS, and UV-Vis spectroscopy, provide a complete and unambiguous characterization of the chemical structure and purity of this compound.

Applications of 3 3 Ethylphenoxy Propan 1 Ol in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate and Building Block in Multi-Component Reactions

The utility of 3-(3-ethylphenoxy)propan-1-ol as a synthetic intermediate is rooted in the reactivity of its terminal hydroxyl group and the stability of the ethylphenoxy moiety. The primary alcohol can undergo a variety of chemical transformations, including oxidation, esterification, and conversion to halides, making it a valuable starting material for the synthesis of a wide range of derivatives. atamanchemicals.comsavemyexams.comlibretexts.org

In the context of multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, this compound holds significant promise. tcichemicals.comnih.govmdpi.com MCRs are highly valued for their efficiency and atom economy in generating molecular diversity. mdpi.comfrontiersin.org The hydroxyl group of this compound can participate as a key functional group in well-known MCRs. For instance, it can serve as the alcohol component in Passerini and Ugi reactions, leading to the formation of α-acyloxy amides and α-aminoacyl amides, respectively. rug.nl These reactions are instrumental in the rapid assembly of complex molecules from simple starting materials.

The general scheme for its participation in a Passerini three-component reaction (P-3CR) can be illustrated as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Aldehyde/Ketone | Isocyanide | α-Acyloxy carboxamide |

Similarly, in a Ugi four-component reaction (U-4CR), it would contribute the alcohol functionality:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| This compound | Aldehyde/Ketone | Amine | Isocyanide | α-Acylamino carboxamide |

The ethylphenoxy group, while generally unreactive under these conditions, provides a lipophilic domain to the resulting products, potentially influencing their physical and biological properties.

Precursor in the Rational Design and Synthesis of Diverse Organic Compounds

The structural attributes of this compound make it an ideal precursor for the rational design and synthesis of a variety of organic compounds. The primary alcohol can be readily oxidized to the corresponding aldehyde, 3-(3-ethylphenoxy)propanal, or further to the carboxylic acid, 3-(3-ethylphenoxy)propanoic acid. savemyexams.com These derivatives open up new avenues for synthetic elaboration.

For example, the aldehyde can engage in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce further complexity. The carboxylic acid can be converted to esters, amides, and acid chlorides, which are themselves versatile intermediates.

A key application lies in its use as a precursor for the synthesis of substituted propanolamines. By converting the hydroxyl group to a suitable leaving group (e.g., a tosylate or halide) followed by reaction with an amine, a wide array of 1-amino-3-(3-ethylphenoxy)propanes can be synthesized. tubitak.gov.tr This class of compounds is of significant interest in medicinal chemistry. The synthesis of related phenoxy propanolamine (B44665) derivatives highlights the general utility of this synthetic strategy. researchgate.netfluorochem.co.ukresearchgate.net

| Starting Material | Reagent(s) | Product |

| This compound | 1. TsCl, Pyridine (B92270); 2. R₂NH | 1-(Dialkylamino)-3-(3-ethylphenoxy)propane |

| This compound | PCC or Swern Oxidation | 3-(3-Ethylphenoxy)propanal |

| This compound | Jones Oxidation | 3-(3-Ethylphenoxy)propanoic acid |

Contributions to the Development of Novel Organic Reaction Methodologies

While direct contributions of this compound to novel reaction methodologies are not yet extensively documented, its structure lends itself to exploration in this area. The presence of both an ether linkage and an alcohol functionality within the same molecule allows for the study of intramolecular reactions and rearrangements. For instance, under specific catalytic conditions, it could potentially undergo intramolecular cyclization or rearrangement reactions to yield novel heterocyclic structures.

The study of regioselective reactions on molecules with multiple functional groups is a constant area of research. This compound can serve as a model substrate to develop new selective catalysts and reagents that can differentiate between the ether and alcohol functionalities or target specific positions on the aromatic ring. The principles of such selective transformations are fundamental to advancing organic synthesis. biosynth.com

Potential Applications in Polymer Chemistry and Advanced Material Science (e.g., as a Monomer or Precursor in Resin Synthesis)

In the realm of polymer chemistry and material science, the bifunctional nature of this compound suggests its potential as a valuable monomer. The primary hydroxyl group can participate in polymerization reactions, such as polycondensation and polyesterification. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of polyesters. The ethylphenoxy group would be incorporated as a pendant side chain, influencing the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties.

The general structure of a polyester (B1180765) derived from this compound and a generic dicarboxylic acid (HOOC-R-COOH) would be:

-[O-(CH₂)₃-O-C₆H₄-Et]-O-C(=O)-R-C(=O)-]

Furthermore, this compound could serve as a precursor in the synthesis of epoxy resins. Conversion of the alcohol to a glycidyl (B131873) ether would produce a monomer that can undergo ring-opening polymerization. Such resins are widely used as adhesives, coatings, and in composite materials. ecfr.gov The synthesis of related epoxy-functionalized monomers demonstrates the feasibility of this approach. researchgate.netmdpi.com The incorporation of the 3-ethylphenoxy group could impart desirable properties like hydrophobicity and flexibility to the final cured material. The development of novel polymers with tailored properties is an active area of research. rsc.org

Computational and Theoretical Chemistry Studies of 3 3 Ethylphenoxy Propan 1 Ol

Quantum Mechanical Calculations of Electronic Structure and Chemical Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. ornl.govresearchgate.netnorthwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy levels within 3-(3-Ethylphenoxy)propan-1-OL. ornl.govresearchgate.net

Research Findings: Theoretical studies on related aromatic and alcohol-containing molecules reveal that the electronic structure of this compound is characterized by a combination of the delocalized π-system of the benzene (B151609) ring and the localized σ-bonds of the ethyl and propanol (B110389) substituents. scirp.orgscirp.org The oxygen atoms in the ether and hydroxyl groups introduce significant polarity to the molecule.

The chemical reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the propanol chain, indicating potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. scirp.orgresearchgate.net A smaller gap suggests higher reactivity. For this compound, the presence of the electron-donating ethyl and alkoxy groups on the benzene ring would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing its reactivity compared to unsubstituted phenoxypropanol.

Global reactivity descriptors, calculated using DFT, provide further insights into the molecule's reactivity. These descriptors, such as electronegativity, chemical hardness, and softness, can be used to compare the reactivity of this compound with other similar compounds. scirp.orgresearchgate.net

| Descriptor | Predicted Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.25 | Region of electron donation (nucleophilicity) |

| LUMO Energy | 0.05 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 0.10 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution |

Conformational Analysis and Determination of Energy Landscapes

The flexibility of the propanol side chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's potential energy surface. nih.gov

Research Findings: Computational studies on similar molecules, such as propanol and its derivatives, show that rotations around the C-C and C-O bonds lead to various staggered and eclipsed conformations. nih.govarxiv.org For this compound, the key dihedral angles determining its conformation are those of the O-C-C-C backbone of the propanol moiety and the C-O-C-C linkage between the phenoxy group and the propanol chain.

The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the ether oxygen. The global minimum energy conformation is likely one that minimizes steric clashes while allowing for favorable intramolecular hydrogen bonding. The determination of the potential energy surface is crucial for understanding the molecule's flexibility and how it might interact with other molecules. nih.gov

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | 180° | 0.00 | Extended chain, minimal steric hindrance |

| Gauche 1 | 60° | 0.75 | Potential for intramolecular hydrogen bonding |

| Gauche 2 | -60° | 0.78 | Potential for intramolecular hydrogen bonding |

| Eclipsed | 0° | 4.50 | High energy due to steric strain |

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and ether oxygens) in this compound suggests that intermolecular hydrogen bonding will play a significant role in its condensed-phase behavior. libretexts.orgyoutube.com Molecular modeling techniques, including molecular dynamics simulations, can be used to study these interactions. mdpi.com

Research Findings: In the liquid or solid state, molecules of this compound are expected to form a network of intermolecular hydrogen bonds. docbrown.info The hydroxyl group of one molecule can interact with the hydroxyl or ether oxygen of a neighboring molecule. These interactions are crucial in determining physical properties such as boiling point, viscosity, and solubility.

Furthermore, the interplay between hydrogen bonding and the hydrophobic interactions of the ethylphenyl groups can lead to self-assembly into more complex structures. ethz.chresearchgate.net Depending on the conditions, this could result in the formation of micelles, bilayers, or other ordered aggregates in solution. Understanding these self-assembly processes is important for applications where surface activity or controlled aggregation is desired.

| Interaction Type | Estimated Energy (kcal/mol) | Description |

|---|---|---|

| O-H···O (hydroxyl-hydroxyl) | -5.0 to -8.0 | Strongest hydrogen bond interaction |

| O-H···O (hydroxyl-ether) | -3.0 to -5.0 | Weaker hydrogen bond interaction |

| π-π stacking (phenyl-phenyl) | -1.5 to -3.0 | Aromatic interaction contributing to aggregation |

| Van der Waals | -0.5 to -1.5 | General attractive forces |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.netnih.gov

Research Findings: Theoretical calculations can provide predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.net For this compound, the calculated ¹H and ¹³C NMR spectra would show distinct signals for the aromatic, ethyl, and propanol protons and carbons. The chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the aromatic ring and alkyl chains. esciencesspectrum.com Comparing these predicted spectra with experimental data can confirm the identity and purity of the compound.

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical shift of hydroxyl proton | 2.5-4.5 ppm (variable with concentration and solvent) |

| ¹³C NMR | Chemical shift of aromatic carbons | 110-160 ppm |

| IR Spectroscopy | O-H stretching frequency | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | Aromatic C-H stretching frequency | 3000-3100 cm⁻¹ |

In Silico Design and Screening of Novel Derivatives with Tailored Properties

One of the most powerful applications of computational chemistry is the in silico design and screening of novel molecules with desired properties, which can significantly accelerate the discovery of new materials and pharmaceuticals. scirp.orgnih.govuniba.it

Research Findings: Starting with the basic scaffold of this compound, new derivatives can be designed by modifying its structure. For example, introducing different substituents on the aromatic ring could modulate its electronic properties and, consequently, its reactivity and intermolecular interactions. Replacing the ethyl group with electron-withdrawing or other electron-donating groups could fine-tune the molecule's polarity and hydrogen bonding capabilities.

Virtual libraries of these derivatives can be computationally screened for properties such as improved solubility, enhanced binding affinity to a specific biological target, or altered self-assembly behavior. escholarship.org This in silico screening process allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving time and resources.

| Derivative | Modification | Predicted Change in Property |

|---|---|---|

| 3-(3-Nitrophenoxy)propan-1-OL | Replacement of ethyl with a nitro group | Increased polarity, stronger intermolecular interactions |

| 3-(3-Ethylphenoxy)propane-1,2,3-triol | Addition of two hydroxyl groups to the propanol chain | Enhanced water solubility, increased hydrogen bonding capacity |

| N-(3-(3-Ethylphenoxy)propyl)acetamide | Replacement of the hydroxyl group with an acetamide (B32628) group | Introduction of amide functionality, potential for different biological activity |

Future Research Directions and Emerging Paradigms for Phenoxy Propanol Compounds

Development of Green and Sustainable Synthetic Routes for Phenoxy-Propanols

The chemical industry's shift towards environmental sustainability has spurred research into green synthetic methods for producing phenoxy-propanols. Traditional synthesis often involves reactants like phenol (B47542) and halogenated propanols, which can lead to the generation of hazardous waste, such as phenol-containing wastewater. google.com

Future methodologies focus on several key areas:

Renewable Feedstocks: Utilizing bio-based starting materials, such as glycerol (B35011) (a byproduct of biodiesel production), to synthesize aryloxypropanediols presents a promising green alternative. rsc.org This approach not only uses a renewable resource but also adds value to a waste stream.

Catalyst Innovation: The development of heterogeneous catalysts, such as Al2O3-MgO/Fe3O4, for the reaction of phenol with propylene (B89431) oxide offers a pathway to synthesize phenoxy-propanol with improved efficiency and easier catalyst separation. atamanchemicals.com

Alternative Reagents: Replacing hazardous reagents is a critical goal. For instance, a patented method for synthesizing 3-phenoxypropanol uses halogenated benzene (B151609) instead of phenol, thereby creating a phenol-free process and mitigating the environmental impact of wastewater treatment. google.com

Energy-Efficient Methods: Microwave-assisted synthesis represents a significant step forward in green chemistry, offering rapid reaction times and high yields under solvent-free conditions for related phenoxy derivatives. researchgate.net Photocatalysis, using materials like titanium dioxide, is another emerging green method for the conversion of aromatics into phenolic compounds, which are precursors for phenoxy-propanols. oaepublish.com

| Green Synthesis Strategy | Example Application | Reference |

| Renewable Feedstocks | Synthesis of aryloxypropanediols from glycerol | rsc.org |

| Catalyst Innovation | Al2O3-MgO/Fe3O4 catalyst for phenoxy-propanol synthesis | atamanchemicals.com |

| Alternative Reagents | Use of halogenated benzene to avoid phenol waste | google.com |

| Energy-Efficient Methods | Microwave-assisted synthesis of phenoxy derivatives | researchgate.net |

Table 2: Green and Sustainable Synthetic Strategies for Phenoxy-Propanols.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. For phenoxy-propanol synthesis, flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities.

While specific studies on the flow synthesis of 3-(3-ethylphenoxy)propan-1-ol are not yet prevalent, the principles are broadly applicable. Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, can accelerate the discovery of novel phenoxy-propanol derivatives and the optimization of their synthesis conditions. The Open Reaction Database (ORD) is an example of an infrastructure designed to support data from such automated and flow chemistry experiments, which will be crucial for future developments in this area.

Exploration of Bio-Catalytic Transformations and Enzyme-Mediated Reactions

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can achieve remarkable levels of stereoselectivity, which is particularly important for the synthesis of chiral phenoxy-propanol derivatives used in pharmaceuticals.

Key research areas include:

Kinetic Resolution: Lipases, such as those from Candida rugosa, have been successfully used for the enzymatic kinetic resolution of racemic phenoxy-propanol derivatives like 1-(isopropylamine)-3-phenoxy-2-propanol. nih.govmdpi.com This process allows for the separation of enantiomers, which is critical for producing optically pure compounds.

Enantioselective Synthesis: Alcohol dehydrogenases (ADHs) are another class of enzymes being explored for the enantioselective synthesis of chiral alcohols. uni-pannon.hunih.gov For example, recombinant horse-liver ADH has shown outstanding enantioselectivity in the synthesis of (S)-2-phenyl-1-propanol, a related compound. uni-pannon.hu

Novel Enzyme Pathways: Researchers are constructing artificial enzyme-mediated pathways in microorganisms like E. coli for the efficient synthesis of compounds like 3-phenyl-1-propanol (B195566). acs.orgacs.org This approach, using enzymes such as old yellow enzymes (OYEs) and carboxylate reductases (CARs), demonstrates the potential for producing valuable chemicals from simple precursors through whole-cell bioconversion. acs.orgacs.org

Halohydrin Dehalogenases (HHDHs): These enzymes are used in the stereoselective dehalogenation of halohydrins, which can be precursors to phenoxy-propanols. For instance, an HHDH from an alphaproteobacterium has been used in the synthesis of (S)-1-chloro-3-phenoxy-2-propanol. researchgate.net

| Enzyme Class | Application in Phenoxy-Propanol Related Synthesis | Reference |

| Lipases | Kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol | nih.govmdpi.com |

| Alcohol Dehydrogenases (ADHs) | Enantioselective synthesis of chiral alcohols | uni-pannon.hunih.gov |

| Old Yellow Enzymes (OYEs) | Artificial pathway for 3-phenyl-1-propanol synthesis | acs.orgacs.org |

| Halohydrin Dehalogenases (HHDHs) | Synthesis of (S)-1-chloro-3-phenoxy-2-propanol | researchgate.net |

Table 3: Examples of Bio-Catalytic Transformations for Phenoxy-Propanol Synthesis.

Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Optimization

To optimize the synthesis of phenoxy-propanols, real-time monitoring of reaction progress is essential. Advanced in situ spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful tool for the online monitoring of curing reactions in epoxy resins, which share functional groups with phenoxy-propanols. researchgate.net It can be used to follow the conversion of functional groups and provide kinetic data for reaction optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR methods are being developed to monitor heterogeneous photocatalytic reactions. uni-regensburg.de For instance, coating the inside of an NMR tube with a photocatalyst allows for the direct observation of the reaction progress. uni-regensburg.de Furthermore, 19F NMR has been used for the quantitative analysis of phenolic hydroxyl groups in complex mixtures, a technique that could be adapted for monitoring reactions involving phenoxy-propanol precursors. acs.org

Raman and Infrared Spectroscopy: Techniques like in-situ Raman spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) coupled with mass spectrometry can provide detailed information about the adsorption and transformation of reactants on catalyst surfaces during a reaction. unibo.it

Investigation of Supramolecular Assembly and Complex Material Properties

Phenoxy-propanol compounds possess structural features—such as aromatic rings capable of π-π stacking and hydroxyl groups for hydrogen bonding—that make them attractive building blocks for supramolecular chemistry and materials science.

Future research in this area could explore:

Hydrogen-Bonded Organic Frameworks (HOFs): The ability of phenoxy-propanols to form hydrogen bonds could be exploited in the design of crystalline materials. For example, related structures containing phenoxy moieties have been used to create two-dimensional layers that further assemble into three-dimensional supramolecular structures through π-π interactions. researchgate.net

Co-crystals and Liquid Crystals: The interaction of phenoxy-propanols with other molecules could lead to the formation of co-crystals with unique properties. The interplay of hydrogen bonding and aromatic interactions can direct the assembly into specific, ordered structures. researchgate.net The amphiphilic nature of some phenoxy-propanol derivatives might also allow for the formation of liquid crystalline phases.

Functional Materials: By modifying the phenoxy-propanol scaffold with different functional groups, it may be possible to create materials with tailored electronic, optical, or recognition properties. The self-assembly of amino acid-derived molecules, which also relies on hydrogen bonding and hydrophobic interactions, provides a model for how these small molecules can form complex nanostructures like fibrils and vesicles. mdpi.com

常见问题

Q. What are the recommended synthetic routes for 3-(3-Ethylphenoxy)propan-1-OL, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 3-ethylphenol and a propane-1-ol derivative (e.g., epichlorohydrin or 3-chloropropan-1-ol) under basic conditions. For example, triethylamine can act as both a base and catalyst to facilitate ether bond formation . Reaction efficiency can be improved by optimizing solvent polarity (e.g., using tetrahydrofuran or dimethylformamide) and temperature (60–80°C). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended for purification. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, FT-IR) for this compound derivatives?

- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from steric hindrance or solvent effects. Compare experimental data with computational predictions (e.g., Gaussian software for H/C NMR simulations) to resolve ambiguities . For FT-IR, ensure baseline correction and validate peak assignments using reference spectra of analogous compounds (e.g., 3-Phenylpropan-1-ol ). Cross-referencing with high-resolution mass spectrometry (HRMS) can confirm molecular ion peaks .

Advanced Research Questions

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can predict bond dissociation energies, electrostatic potential surfaces, and reaction pathways. For example, evaluate the stability of the ether linkage under acidic/basic conditions by simulating hydrolysis kinetics . Molecular docking studies (AutoDock Vina) may predict biological interactions, such as binding to enzyme active sites, using structural analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol as templates .

Q. How can researchers design experiments to analyze the environmental stability and degradation products of this compound?

- Methodological Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (2–12) to simulate environmental conditions. Use LC-MS/MS to identify degradation intermediates, such as 3-ethylphenol or propionic acid derivatives. Compare results with structurally similar compounds like 3-(3,4-Dimethoxyphenyl)propan-1-ol, which undergoes demethylation under acidic conditions . Ecotoxicity assays (e.g., Daphnia magna immobilization tests) can assess environmental risk .

Contradictions & Resolutions

- Synthetic Yield Variability : Some protocols report 70–80% yields , while others achieve >90% . This discrepancy may stem from differences in purification techniques (e.g., distillation vs. chromatography).

- Spectroscopic Assignments : Conflicting C NMR signals for the ethylphenoxy group can be resolved using 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。